TL12-186

説明

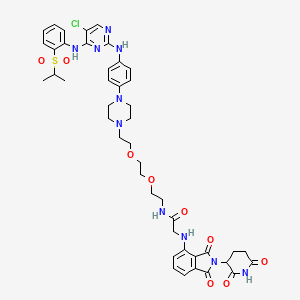

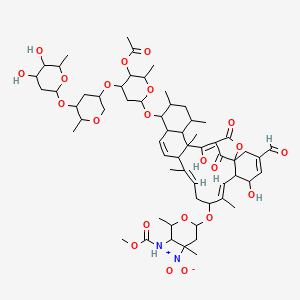

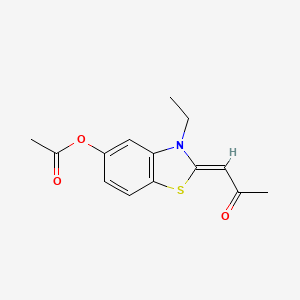

TL12-186 is a multikinase degrading PROTAC.

科学的研究の応用

マルチキナーゼ分解剤

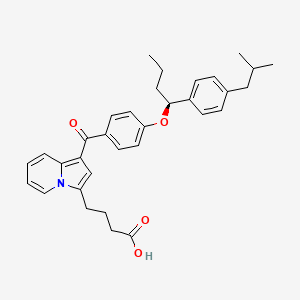

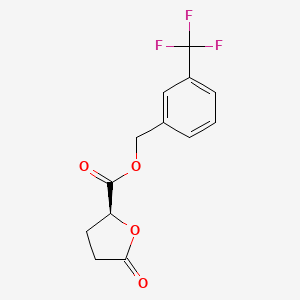

TL12-186は、マルチキナーゼ分解剤 {svg_1}です。 これは、さまざまなキナーゼを分解するように設計されたPROTAC(プロテオリシス標的キメラ)の一種です {svg_2}。これは、キナーゼ機能の研究と新しい治療戦略の開発における貴重なツールとなります。

癌研究

This compoundは、癌研究、特に急性骨髄性白血病(AML)の研究で使用されてきました {svg_3}。 これは、AMLで過剰発現するタンパク質であるFLT3の発現を減少させ、AML細胞株の増殖を阻害することが示されています {svg_4}.

タンパク質分解の研究

この化合物は、タンパク質分解の研究に使用されています {svg_5}。 さまざまなキナーゼに対するthis compoundの効果を観察することで、研究者はタンパク質分解のメカニズムとユビキチンリガーゼの役割に関する洞察を得ることができます {svg_6}.

新薬の開発

This compoundは、複数のキナーゼを分解する能力を持つため、新薬の開発のための有望な出発点となっています {svg_7}。 This compoundの構造を修飾することで、研究者はより選択的なキナーゼ分解剤を開発できる可能性があります {svg_8}.

キナーゼ阻害の研究

This compoundは、キナーゼ阻害剤です {svg_9}。つまり、キナーゼに結合して、その正常な機能を実行するのを防ぐことができます。 これは、キナーゼ阻害とそれが細胞機能に与える影響に関する研究において、有用なツールとなります {svg_10}.

サイクリン依存性キナーゼ(CDK)ファミリーのプロファイリング

This compoundは、サイクリン依存性キナーゼ(CDK)ファミリーの16メンバーに適用された、パンキナーゼPROTACの深みのあるキネティック分解研究で使用されてきました {svg_11}。 これにより、分解の生細胞ルミネッセンスモニタリングが可能になります {svg_12}.

作用機序

Target of Action

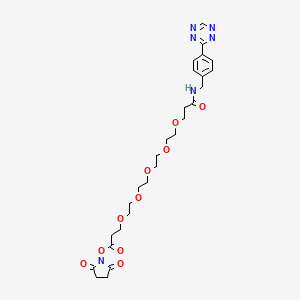

TL12-186, also known as N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, is a Cereblon-dependent multi-kinase PROTAC degrader . The primary targets of this compound include a range of kinases such as CDK, BTK, FLT3, Aurora kinases, TEC, ULK, ITK, and others .

Mode of Action

This compound operates by binding to its targets and recruiting E3 ligase for degrading the whole target protein via the ubiquitin-proteasome pathway . It inhibits CDK2/cyclin A and CDK9/cyclin T1 with IC50 values of 73 nM and 55 nM respectively .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By degrading a range of kinases, it impacts the signaling pathways these kinases are involved in. For instance, the degradation of CDKs can influence cell cycle regulation . Furthermore, the degradation of BTK can affect B-cell receptor signaling .

Pharmacokinetics

PROTACs can continue to work even after they have been cleared from the system due to their catalytic mode of action .

Result of Action

The action of this compound results in the degradation of its target proteins, leading to the disruption of the biochemical pathways they are involved in . For example, it has been shown to inhibit the proliferation of wild-type CRBN-expressing cells . It also inhibits IFN-γ-stimulated STAT1 phosphorylation without causing degradation of JAK1 or JAK2 .

Action Environment

The action of this compound, like other PROTACs, can be influenced by various environmental factors. These factors can include the presence of the necessary E3 ligases and the ubiquitin-proteasome system components in the cell. The cellular environment can also impact the stability and efficacy of the compound .

特性

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGWQHGVASHCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H51ClN10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TL12-186 achieve targeted protein degradation, and what makes its action different from traditional kinase inhibitors?

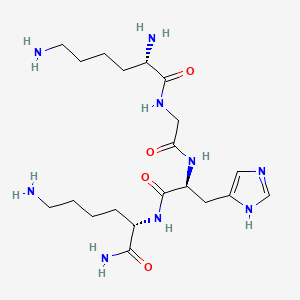

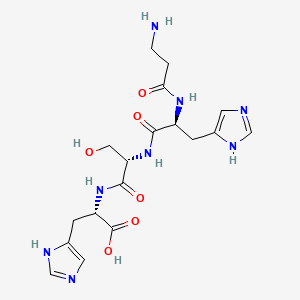

A: Unlike traditional kinase inhibitors that block the active site of a kinase, this compound acts as a "molecular bridge." It achieves this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. [, ] This forced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's protein degradation machinery. [, ] This mechanism allows this compound to induce the degradation of target proteins rather than just inhibiting their activity.

Q2: The research mentions that this compound exhibits distinct degradation kinetics across the cyclin-dependent kinase (CDK) family. Could you elaborate on these findings and their implications?

A: Studies utilizing this compound on 16 CDK family members revealed significant variations in degradation rates, potencies (DC50 values), and the extent of degradation (Dmax). [] While most CDKs displayed rapid and near-complete degradation, cell cycle-associated CDKs like CDK2 exhibited multimodal and partial degradation patterns. [] Interestingly, this compound effectively degraded CDK2 in unsynchronized or G1-arrested cells but showed minimal effect in S or G2/M arrested cells. [] This cell cycle-dependent degradation suggests that the formation of the this compound-mediated ternary complex, crucial for degradation, is influenced by the target protein's cellular context and interactions. []

Q3: Beyond CDKs, were any other proteins found to be susceptible to degradation by this compound? What does this tell us about the compound's specificity?

A: Research using tandem mass tag proteomic analysis showed that in addition to BTK and TEC, this compound also degraded FAK/PYK2 and FER in human platelets. [] This finding highlights that this compound, while potent against certain kinases, may not be strictly selective for a single kinase family. The degradation of multiple targets underscores the importance of comprehensive profiling for PROTAC compounds to understand potential on-target and off-target effects fully.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)